4,4'-Dipentanoyloxydiphenyldiacetylene
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Overview
Description
4,4’-Dipentanoyloxydiphenyldiacetylene is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.4822 This compound is characterized by its unique structure, which includes two ester groups and a diacetylene linkage between two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene typically involves the esterification of 4,4’-dihydroxybiphenyl with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4,4’-Dipentanoyloxydiphenyldiacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dipentanoyloxydiphenyldiacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,4’-Dipentanoyloxydiphenyldiacetylene has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic treatments.
Mechanism of Action
The mechanism of action of 4,4’-Dipentanoyloxydiphenyldiacetylene involves its interaction with specific molecular targets and pathways. The ester groups and diacetylene linkage play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions, which contribute to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene, known for its use in liquid crystal displays.
4,4’-Dinitrodiphenyl Ether: Another biphenyl derivative with applications in the production of dyes and polymers.
4,4’-Dicarboxydiphenyl Ether: Used in the synthesis of polyimides and other high-performance polymers.
Uniqueness
4,4’-Dipentanoyloxydiphenyldiacetylene is unique due to its diacetylene linkage and ester groups, which impart distinct chemical and physical properties. These features make it valuable in the development of advanced materials and its potential bioactivity .
Properties
CAS No. |
71332-83-7 |
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Molecular Formula |
C26H26O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-[4-(4-pentanoyloxyphenyl)buta-1,3-diynyl]phenyl] pentanoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-11-25(27)29-23-17-13-21(14-18-23)9-7-8-10-22-15-19-24(20-16-22)30-26(28)12-6-4-2/h13-20H,3-6,11-12H2,1-2H3 |
InChI Key |
OVPLFIJMKWNQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC(=O)CCCC |
Origin of Product |
United States |
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